molecular formula C37H39ClN2O8 B15277611 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid

Cat. No.: B15277611
M. Wt: 675.2 g/mol
InChI Key: ULKZBQPLKNPFDF-GDLZYMKVSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as fluorenyl, indole, and tert-butoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Protection and Deprotection Steps: The use of protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) to protect reactive functional groups during intermediate steps.

    Coupling Reactions: The formation of peptide bonds through coupling reactions, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Chlorination: Introduction of the chlorine atom into the indole ring using chlorinating agents such as thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The use of continuous flow reactors and advanced chromatographic methods can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom in the indole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways.

Properties

Molecular Formula

C37H39ClN2O8

Molecular Weight

675.2 g/mol

IUPAC Name

(2R)-3-[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C37H39ClN2O8/c1-36(2,3)47-32(41)19-31-27(26-16-15-21(38)17-30(26)40(31)35(45)48-37(4,5)6)18-29(33(42)43)39-34(44)46-20-28-24-13-9-7-11-22(24)23-12-8-10-14-25(23)28/h7-17,28-29H,18-20H2,1-6H3,(H,39,44)(H,42,43)/t29-/m1/s1

InChI Key

ULKZBQPLKNPFDF-GDLZYMKVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC1=C(C2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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